molecular formula C16H20O8 B1254791 Coniferaldehyde glucoside

Coniferaldehyde glucoside

Cat. No.: B1254791
M. Wt: 340.32 g/mol
InChI Key: PJFKUPRDDXTASO-FAOXUISGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coniferaldehyde beta-D-glucoside is a beta-D-glucoside that is coniferaldehyde in which the phenolic hydrogen has been replaced by a beta-D-glucosyl residue. It has a role as an Arabidopsis thaliana metabolite. It is a beta-D-glucoside, a monosaccharide derivative, an enal and a monomethoxybenzene. It derives from a coniferyl aldehyde.

Scientific Research Applications

Role in Lignin Biosynthesis

Coniferaldehyde glucoside plays a significant role in lignin biosynthesis, a vital process in plants. In a study on Ginkgo biloba L., it was demonstrated that this compound, along with coniferin, contributes to the formation of lignin. The study indicated an alternative pathway where coniferin is oxidized to this compound before being deglucosylated to generate coniferaldehyde, a precursor in the monolignol biosynthesis pathway (Tsuji et al., 2005).

Involvement in Angiosperms Lignification

Further research on angiosperms highlights the incorporation of this compound into guaiacyl and syringyl lignin. This study reinforces the importance of the coniferaldehyde form in the biosynthesis of syringyl lignin in angiosperms, suggesting a crucial role for this compound in plant lignification (Tsuji & Fukushima, 2004).

Cytoprotective Agent

This compound has been identified as a potential cytoprotective agent. A study on the barks of Eucommia ulmoides found that this compound induced the expression of heat shock factor 1 (HSF1) and heat shock proteins (HSPs), suggesting its application as an HSP inducer for cytoprotection (Nam et al., 2013).

Genetic Regulation in Plant Cell Types

Studies also delve into the genetic regulation of coniferaldehyde incorporation in lignin, particularly in herbaceous and woody plants. This research provides insights into the specific lignin concentrations and subunit composition needed for various functions, emphasizing the role of this compound in this process (Blaschek et al., 2020).

Enhancing Sustainable Use of Plant Biomass

Increases in coniferaldehyde content have been linked to improved sustainable use of plant biomass. This includes applications in feed, pulping, and biorefinery, highlighting the importance of this compound in designing plant lignin for industrial uses (Yamamoto et al., 2020).

Properties

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal

InChI

InChI=1S/C16H20O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-7,12-16,18-21H,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1

InChI Key

PJFKUPRDDXTASO-FAOXUISGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC=O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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